Chiral Purity: (S)- vs (R)-Enantiomer
The target (S)-enantiomer (CAS 1344460-36-1) is commercially specified at 95–98% purity with the defined (S)-configuration at the C3 stereocenter, as confirmed by the SMILES notation N[C@@H]1COC2=C(F)C=CC(Cl)=C12 . The (R)-enantiomer (CAS 1344568-07-5) is also commercially available at 95% purity . In chiral drug-target interactions, the (S) and (R) enantiomers of aminodihydrobenzofurans are known to exhibit different pharmacological profiles at serotonin and other aminergic receptors [1]. Procurement of the incorrect enantiomer or racemic mixture introduces a confounding variable in any stereospecific SAR study.
| Evidence Dimension | Stereochemical Configuration and Enantiomeric Identity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1344460-36-1, N[C@@H]1COC2=C(F)C=CC(Cl)=C12, purity 95–98% |
| Comparator Or Baseline | (R)-enantiomer, CAS 1344568-07-5, N[C@H]1COC2=C(F)C=CC(Cl)=C12, purity 95% |
| Quantified Difference | Opposite absolute configuration at C3 (S vs R); identical molecular formula and molecular weight (187.60 g/mol) but distinct three-dimensional arrangement |
| Conditions | Vendor analytical specifications (Ambeed, Leyan); stereochemistry validated by SMILES and MDL identifiers |
Why This Matters
Stereochemistry at C3 directly determines binding orientation at chiral biological targets; incorrect enantiomer procurement invalidates SAR study conclusions.
- [1] Monte, A. P. et al. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J. Med. Chem. 1996, 39(15), 2953–2961. PMID: 8709131. View Source
